N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide is a compound that features a cyclopropyl group, a hydroxymethyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropylmethyl intermediate, which can be achieved through cyclopropanation reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions, and the phenylthio group can be added through thiolation reactions. The final step involves the formation of the propanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide moiety.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)ethanamide: Similar structure but with an ethanamide moiety.
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group provides rigidity and stability, while the phenylthio group enhances its potential interactions with biological targets. The hydroxymethyl group adds to its versatility in chemical reactions.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-11-14(7-8-14)10-15-13(17)6-9-18-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANXPQBXQTQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCSC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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